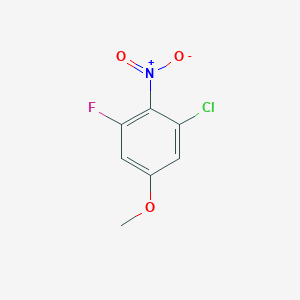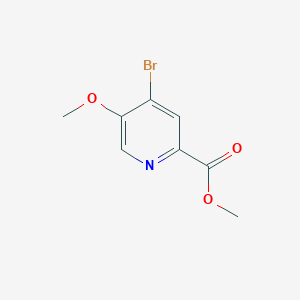
13-Bromotridec-1-ene
Descripción general
Descripción
13-Bromotridec-1-ene is an organic compound with the molecular formula C13H25Br. It belongs to the class of alkenes and is characterized by the presence of a bromine atom attached to the thirteenth carbon of a tridecene chain. This compound is typically a colorless to pale yellow liquid with a hydrocarbon-like odor and is known for its volatility at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 13-Bromotridec-1-ene is commonly synthesized through a halogenation reaction where tridecene undergoes bromination. The reaction involves the addition of bromine (Br2) to tridecene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is typically carried out at room temperature, and the bromine atom replaces a hydrogen atom on the thirteenth carbon of the tridecene molecule .
Industrial Production Methods: In industrial settings, the production of this compound follows similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form tridecadiene by the removal of the bromine atom and a hydrogen atom from adjacent carbons.
Addition Reactions: this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under anhydrous conditions.
Addition Reactions: Halogens (Br2, Cl2) and hydrogen halides (HBr, HCl) are used in non-polar solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: The major product is tridecadiene.
Addition Reactions: Products include dihalides and haloalkanes.
Aplicaciones Científicas De Investigación
13-Bromotridec-1-ene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of polymers, surfactants, and other specialty chemicals.
Biology: The compound is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 13-Bromotridec-1-ene primarily involves its reactivity as an alkene and a brominated compound. The bromine atom makes the molecule susceptible to nucleophilic attack, facilitating substitution and elimination reactions. The double bond in the alkene moiety allows for addition reactions with electrophiles. These reactions are mediated by the molecular orbitals of the compound, where the π-electrons of the double bond and the lone pairs on the bromine atom play crucial roles .
Comparación Con Compuestos Similares
1-Bromotridecane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
13-Chlorotridec-1-ene: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and physical properties.
1-Tridecene: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness of 13-Bromotridec-1-ene: this compound is unique due to the presence of both a bromine atom and a double bond in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity is higher compared to its non-brominated or non-alkene counterparts, providing distinct advantages in various applications .
Propiedades
IUPAC Name |
13-bromotridec-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2H,1,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIASHKZWUJPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B8135902.png)









